molecular formula C20H24ClN5O3S B2451360 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride CAS No. 1217037-52-9

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride

Katalognummer B2451360
CAS-Nummer: 1217037-52-9
Molekulargewicht: 449.95
InChI-Schlüssel: PULJTCUBVBXFKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN5O3S and its molecular weight is 449.95. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Applications

  • Synthesis and Evaluation for Anticonvulsant Activity : Derivatives of the compound were synthesized and their anticonvulsant activities evaluated. Some compounds showed significant protective effects against seizures, indicating potential as anticonvulsant drugs (Madaiah et al., 2013).
  • Evaluation of Novel 1-Benzylsubstituted Derivatives : Research involving the synthesis of 1-benzylsubstituted derivatives and their evaluation for anticonvulsant activity. The study explored the structure-activity relationship for these derivatives, contributing to the understanding of their anticonvulsant properties (Wassim El Kayal et al., 2022).

Receptor Agonists and Biological Evaluation

  • High-affinity Ligands for the Human ORL1 Receptor : The discovery of high-affinity ligands related to the compound, which exhibit potential as full agonists in biochemical assays targeting specific receptors (Röver et al., 2000).
  • Synthesis and Evaluation as Antibacterial Agents : A study focused on synthesizing novel derivatives and evaluating their in-vitro antibacterial activity against various bacteria, highlighting the compound's potential in antibacterial applications (Mayuri A. Borad et al., 2015).

Applications in Synthesis and Chemical Libraries

  • Synthesis for Chemical Libraries : The synthesis of a compound library based on a spiropiperidine motif, which includes derivatives of the compound of interest. This contributes to the development of chemical libraries for further pharmacological study (Feliu et al., 2004).
  • Synthesis and Anti-Leukemic Activity : The synthesis of a derivative and its evaluation for cytotoxic potential against leukemia cell lines, indicating the compound's relevance in cancer research (Guillon et al., 2020).

Antiviral and Antihypertensive Research

  • Antiviral Evaluation : A study on the synthesis and antiviral evaluation of derivatives, revealing strong activity against specific viruses, thus indicating potential in antiviral drug development (Çağla Begüm Apaydın et al., 2020).
  • Antihypertensive Activity : Research on the synthesis of derivatives for evaluation as antihypertensive agents, contributing to the understanding of the compound's potential in treating hypertension (Caroon et al., 1981).

Eigenschaften

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S.ClH/c1-14-13-29-18(21-14)22-16(26)12-24-9-7-20(8-10-24)17(27)25(19(28)23-20)11-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3,(H,23,28)(H,21,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULJTCUBVBXFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.